molecular formula C10H8BrNO2S B2618825 Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate CAS No. 1236150-66-5

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B2618825
CAS No.: 1236150-66-5
M. Wt: 286.14
InChI Key: FVPGSXBSQPRCOL-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate (CID: 99771163) is a heterocyclic organic compound with the molecular formula C₁₀H₈BrNO₂S. Its structure consists of a benzothiophene core substituted with an amino group (-NH₂) at the 3-position, a bromine atom at the 7-position, and a methyl ester group (-COOCH₃) at the 2-position. Key structural and computational data include:

  • SMILES: COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N
  • InChIKey: FVPGSXBSQPRCOL-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Values range from 143.8 to 149.3 Ų for various adducts (e.g., [M+H]⁺: 144.0 Ų) .

The bromine atom introduces steric bulk and electronic effects, while the amino group enables hydrogen bonding, which may influence crystallization behavior and intermolecular interactions .

Properties

IUPAC Name

methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGSXBSQPRCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group at the 3rd position can undergo various substitution reactions, including nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various substituted benzothiophenes can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate serves as a crucial building block in drug discovery:

  • Kinase Inhibitors : It is explored for its potential to inhibit kinase enzymes, which play vital roles in cancer treatment. The compound's structure allows it to interact with specific molecular targets, modulating pathways involved in cell proliferation .

Antimicrobial Agents

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been documented in various studies .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and advanced materials due to its unique electronic properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylateMethyl ester variantEnhanced lipophilicity
Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylateEthyl ester variantAltered solubility and bioavailability
Benzothiazole derivativesVariations in substituentsDiverse biological activities

This table illustrates how structural variations affect the biological activity and physical properties of related compounds.

Study on Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition rates, suggesting its potential as a new antimicrobial agent .

Anticancer Activity Assessment

Research focusing on its anticancer properties revealed that this compound could disrupt critical signaling pathways involved in cancer progression. The structure-function relationship was established through various assays, indicating its role as a kinase inhibitor .

Mechanism of Action

The exact mechanism of action of methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, as kinase inhibitors, they can disrupt signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Substituents Molecular Formula Key Properties
Target Compound 3-NH₂, 7-Br, 2-COOCH₃ C₁₀H₈BrNO₂S High polarity due to -NH₂ and -COOCH₃; bromine increases molecular weight (285.1 g/mol). Predicted CCS: 144–149 Ų .
Methyl 3-amino-1-benzothiophene-2-carboxylate 3-NH₂, 2-COOCH₃ C₁₀H₉NO₂S Reduced steric hindrance (no Br); lower molecular weight (223.2 g/mol). Likely higher solubility in polar solvents.
Methyl 7-bromo-1-benzothiophene-2-carboxylate 7-Br, 2-COOCH₃ C₁₀H₇BrO₂S Absence of -NH₂ reduces hydrogen-bonding capacity; lower polarity. CCS likely smaller than target compound.
Methyl 3-nitro-7-bromo-1-benzothiophene-2-carboxylate 3-NO₂, 7-Br, 2-COOCH₃ C₁₀H₇BrNO₄S Nitro group (-NO₂) enhances electron-withdrawing effects, potentially increasing reactivity in electrophilic substitutions.

Hydrogen Bonding and Crystallization

The amino group (-NH₂) in the target compound facilitates hydrogen bonding, a critical factor in crystal packing. Etter’s graph-set analysis suggests that such interactions often form cyclic or chain motifs, influencing melting points and solubility. In contrast, analogs lacking -NH₂ (e.g., methyl 7-bromo-1-benzothiophene-2-carboxylate) may exhibit weaker intermolecular forces and lower melting points.

Methyl Ester Functionality

The methyl ester group (-COOCH₃) is a common feature in these compounds. Evidence from methyl ester studies (Table 3, IC-AMCE 2023) indicates that ester groups generally enhance lipid solubility and hydrolytic stability compared to free carboxylic acids. However, steric effects from bulky substituents (e.g., bromine) may reduce ester reactivity in nucleophilic acyl substitution reactions .

Predicted Collision Cross-Section (CCS)

CCS values, derived from ion mobility spectrometry, reflect molecular size and shape. The target compound’s CCS (~144–149 Ų) is comparable to other brominated aromatics but higher than non-brominated analogs due to the bromine atom’s mass and volume .

Biological Activity

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C10H8BrNO2S
  • Molecular Weight : 286.145 g/mol
  • CAS Number : 1236150-66-5
  • Purity : ≥95% .

Biological Activity Overview

Benzothiophene derivatives, including this compound, are recognized for their potential in drug discovery, particularly as kinase inhibitors and antimicrobial agents. The compound's structural features contribute to its reactivity and biological activity.

Pharmacological Applications

  • Antimicrobial Activity :
    • The compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial strains. Benzothiophene derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • This compound is explored for its anticancer properties. Studies indicate that benzothiophene derivatives can disrupt cell signaling pathways involved in cancer progression by acting as kinase inhibitors .
  • Mechanism of Action :
    • The exact mechanism remains under investigation; however, it is believed that these compounds interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways associated with cell proliferation and survival .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesNotable Activities
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylateMethyl ester variantEnhanced lipophilicity
Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylateEthyl ester variantAltered solubility and bioavailability
Benzothiazole derivativesVariations in substituentsDiverse biological activities

Case Studies

Several studies have highlighted the efficacy of benzothiophene derivatives:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antibacterial activity of various benzothiophene derivatives against S. aureus, revealing that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Activity Assessment :
    • Research demonstrated that certain benzothiophene derivatives showed significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent anticancer activity .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Quantify impurities (e.g., debrominated byproducts) using reverse-phase C18 columns and electrospray ionization.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen, identifying decomposition thresholds (>200°C for methyl esters) .
  • Multinuclear NMR : ¹H/¹³C/¹⁹F NMR (if applicable) to confirm substitution patterns. For example, 7-bromo substituents show distinct deshielding in aromatic regions .

Advanced Tip : Use dynamic NMR to study rotameric equilibria in the ester group, which may affect crystallization kinetics .

How can regioselective functionalization of the benzothiophene core be achieved for derivative synthesis?

Q. Advanced Research Focus

  • Directed C–H activation : Use palladium catalysts with ligands (e.g., BrettPhos) to functionalize the 3-amino group’s ortho position .
  • Protecting group strategies : Temporarily block the amino group with Boc or Fmoc to direct bromine to the 7-position .

Example : In methyl thiophene carboxylates, Boc protection enabled selective Suzuki-Miyaura coupling at the bromine site without disrupting the ester .

What are the implications of steric and electronic effects on this compound’s reactivity?

Q. Advanced Research Focus

  • Steric hindrance : The 3-amino group’s proximity to the ester may slow nucleophilic attacks; bulky bases (e.g., DBU) can mitigate this in ester hydrolysis .
  • Electronic effects : Bromine’s electron-withdrawing nature reduces electron density at the 2-carboxylate, making it less reactive toward electrophiles.

Data-Driven Insight : Hammett constants (σ) for substituents can predict reaction rates in SNAr or cross-coupling reactions .

How does this compound compare to analogous benzofuran derivatives in drug discovery applications?

Q. Basic Research Focus

  • Bioavailability : Benzothiophenes often exhibit higher metabolic stability than benzofurans due to sulfur’s lower electronegativity .
  • Target selectivity : The 7-bromo group enhances halogen bonding with protein residues (e.g., kinase ATP pockets), improving inhibitory potency .

Case Study : Brominated benzofurans showed IC₅₀ values 10-fold lower than non-halogenated analogs in kinase assays .

What safety and handling protocols are critical for this compound?

Q. Basic Research Focus

  • Hazard mitigation : Use fume hoods for bromine-containing intermediates (irritant risk: H315, H319) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to avoid brominated pollutant formation .

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